2,3,5-Trifluorophenylboronic acid

Overview

Description

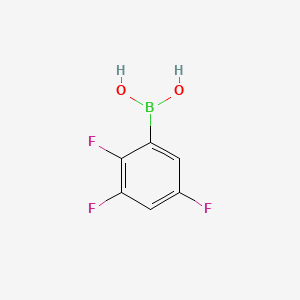

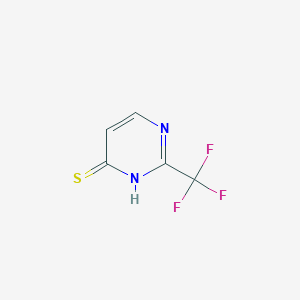

2,3,5-Trifluorophenylboronic acid is a chemical compound with the linear formula F3C6H2B(OH)2. It has a molecular weight of 175.90 . It is used as a reactant in the synthesis of biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring with three fluorine atoms and a boronic acid group .Chemical Reactions Analysis

This compound is involved in the synthesis of biologically active compounds. It has been used in the synthesis of pyrazole-acids, which are used as agonists of human orphan GPCR GPR109a, and bicyclic pyrazole carboxylic acid derivatives, which act as a niacin receptor agonist .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 221 °C . It has a density of 1.4±0.1 g/cm3, a boiling point of 269.3±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications

Synthesis and Structural Characterization

2,3,5-Trifluorophenylboronic acid has been used in the synthesis of unsymmetrical diarylpalladium complexes. A study by Nishihara et al. (2004) illustrates its use in reactions with aryl(iodo)palladium(ii) complexes, resulting in stabilized compounds due to fluorine atoms in the ortho positions (Nishihara, Onodera, & Osakada, 2004).

Lewis Acid Catalysis in Organic Synthesis

Arylboron compounds like this compound have been identified as water-tolerant Lewis acid catalysts for various carbon-carbon bond formation reactions. This was explored in a paper by Kurihara et al. (1998), where its application in amidation reactions between carboxylic acids and amines was noted (Kurihara, Ishihara, & Yamamoto, 1998).

Palladium Catalyzed Reactions

Huth et al. (1989) discussed the use of arylboronic acids, including this compound, in palladium-catalyzed reactions for synthesizing diarylic compounds. This process involves reacting aromatic triflates with boronic acids (Huth, Beetz, & Schumann, 1989).

Arylboron Compounds as Acid Catalysts

Ishihara and Yamamoto (1999) explored how arylboron compounds, including this compound, function as air-stable and water-tolerant Lewis or Bronsted acid catalysts in organic synthesis. They play a role in designing chiral boron catalysts for various organic transformations (Ishihara & Yamamoto, 1999).

Application in Suzuki-Miyaura Coupling Reactions

Kinzel et al. (2010) investigated the use of this compound in Suzuki-Miyaura coupling reactions. The study focused on its ability to facilitate reactions at room temperature or slightly elevated temperatures, producing desired products efficiently (Kinzel, Zhang, & Buchwald, 2010).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2,3,5-Trifluorophenylboronic acid plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is essential in the inhibition of serine proteases and other enzymes that contain active site serine residues. Additionally, this compound has been used in the development of enzyme inhibitors and receptor agonists, highlighting its versatility in biochemical applications .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of key signaling molecules, such as kinases and phosphatases, which play a pivotal role in regulating cell function. The compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules, particularly those containing diols or hydroxyl groups. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For example, this compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby preventing substrate binding and catalysis. Additionally, the compound can influence gene expression by binding to transcription factors and other regulatory proteins, altering their activity and downstream effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of moisture or other reactive species. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression. These effects are often dose-dependent and can vary based on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity. These findings highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key metabolic enzymes, leading to changes in the production and utilization of metabolites. For example, this compound can inhibit glycolytic enzymes, resulting in altered glucose metabolism and energy production. Additionally, the compound can affect the activity of enzymes involved in lipid and amino acid metabolism, further influencing cellular metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biochemical activity. For instance, this compound can be transported into cells via specific membrane transporters, where it can then interact with intracellular targets. The compound’s distribution within tissues can also be influenced by its binding affinity to plasma proteins and other extracellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Additionally, the compound can be targeted to the mitochondria, influencing mitochondrial function and energy production .

Properties

IUPAC Name |

(2,3,5-trifluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMUMGKQAXLGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399100 | |

| Record name | 2,3,5-Trifluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247564-73-4 | |

| Record name | 2,3,5-Trifluorophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247564-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trifluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-Trifluorophenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1308296.png)

![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)